[(6,6-dimethyl-1,4-dioxan-2-yl)methyl](imino)methyl-lambda6-sulfanone
Description
(6,6-Dimethyl-1,4-dioxan-2-yl)methylmethyl-lambda⁶-sulfanone is a sulfur-containing heterocyclic compound characterized by a 1,4-dioxane ring substituted with two methyl groups at the 6-position, a methyl-imino group, and a sulfanone (sulfone: R–SO₂–R) moiety. Structural analysis of this compound likely employs crystallographic tools such as SHELX software (e.g., SHELXL for refinement), which is widely used for small-molecule structural determination .
Properties
CAS No. |
2375267-54-0 |
|---|---|
Molecular Formula |
C8H17NO3S |
Molecular Weight |
207.29 g/mol |
IUPAC Name |
(6,6-dimethyl-1,4-dioxan-2-yl)methyl-imino-methyl-oxo-λ6-sulfane |
InChI |
InChI=1S/C8H17NO3S/c1-8(2)6-11-4-7(12-8)5-13(3,9)10/h7,9H,4-6H2,1-3H3 |
InChI Key |
QFQPBXUSALZEBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCC(O1)CS(=N)(=O)C)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,6-dimethyl-1,4-dioxan-2-yl)methylmethyl-lambda6-sulfanone typically involves multiple steps:
Formation of the Dioxane Ring: The initial step involves the formation of the 1,4-dioxane ring. This can be achieved through the acid-catalyzed cyclization of diethylene glycol with formaldehyde.
Introduction of the Dimethyl Groups: The next step involves the introduction of the dimethyl groups at the 6-position of the dioxane ring. This can be done using methylating agents such as methyl iodide in the presence of a base.
Formation of the Imino Group: The imino group is introduced by reacting the dioxane derivative with an appropriate amine under dehydrating conditions.
Attachment of the Lambda6-Sulfanone Moiety: The final step involves the introduction of the lambda6-sulfanone group. This can be achieved by reacting the imino derivative with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of (6,6-dimethyl-1,4-dioxan-2-yl)methylmethyl-lambda6-sulfanone would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the imino group, where nucleophiles can replace the imino moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound (6,6-dimethyl-1,4-dioxan-2-yl)methylmethyl-lambda6-sulfanone , also known by its CAS number 2375267-54-0 , is a relatively novel chemical entity with potential applications in various scientific fields. This article will explore its properties, potential applications, and insights from the available literature.
Structural Information
- Molecular Formula : C₈H₁₇NO₃S
- SMILES : CC1(COCC(O1)CS(=N)(=O)C)C
- InChIKey : QFQPBXUSALZEBJ-UHFFFAOYSA-N
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 208.10019 | 144.9 |
| [M+Na]+ | 230.08213 | 153.8 |
| [M+NH₄]+ | 225.12673 | 153.5 |
| [M+K]+ | 246.05607 | 146.7 |
| [M-H]- | 206.08563 | 148.0 |
Pharmaceutical Research
The compound's structural features suggest potential applications in drug development, particularly in targeting specific biological pathways due to its unique functional groups.
Chemical Synthesis
Given its dioxane structure, it may serve as an intermediate in the synthesis of other complex organic molecules, especially in the fields of medicinal chemistry and materials science.
Biochemical Studies
The presence of a sulfanone group indicates possible reactivity with biological molecules, making it a candidate for studies involving enzyme interactions or as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of (6,6-dimethyl-1,4-dioxan-2-yl)methylmethyl-lambda6-sulfanone involves its interaction with molecular targets such as enzymes or receptors. The imino group can form hydrogen bonds or ionic interactions with active sites, while the sulfur atom can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related sulfur-containing agrochemicals, focusing on heterocyclic cores, sulfur functional groups, and applications.
Table 1: Structural and Functional Comparison
| Compound | Heterocycle | Sulfur Functional Group | Substituents | Known Applications |
|---|---|---|---|---|
| (6,6-Dimethyl-1,4-dioxan-2-yl)methylmethyl-lambda⁶-sulfanone | 1,4-dioxane | Sulfanone (λ⁶-S) | 6,6-dimethyl, imino-methyl | Not reported (speculative) |
| Metsulfuron-methyl | 1,3,5-triazine | Sulfonylurea | Methoxy, methyl, benzoate ester | Herbicide (ALS inhibitor) |
| Triflusulfuron-methyl | 1,3,5-triazine | Sulfonylurea | Dimethylamino, trifluoroethoxy | Herbicide (ALS inhibitor) |
| Ethametsulfuron-methyl | 1,3,5-triazine | Sulfonylurea | Ethoxy, methylamino | Herbicide (ALS inhibitor) |
Key Differences
Heterocyclic Core: The target compound features a 1,4-dioxane ring, which is oxygen-rich and less nitrogen-dependent compared to the 1,3,5-triazine rings in sulfonylurea herbicides. Dioxanes are known for enhancing solubility and metabolic stability in bioactive molecules. Triazine-based compounds (e.g., metsulfuron-methyl) rely on nitrogen-rich cores for binding to acetolactate synthase (ALS), a target enzyme in plants .
Sulfur Functionalization: The sulfanone group (λ⁶-S) in the target compound differs from the sulfonylurea (–SO₂–NH–CO–NH–) groups in herbicides. Sulfonylureas act as ALS inhibitors by mimicking the substrate (pyruvate) through hydrogen-bonding interactions, a mechanism unlikely to be shared by sulfanones due to structural dissimilarity .
Substituent Effects :
- The 6,6-dimethyl groups on the dioxane ring may sterically hinder enzymatic degradation, improving environmental persistence. In contrast, triazine herbicides often feature substituents (e.g., methoxy, trifluoroethoxy) optimized for herbicidal potency and selectivity .
Applications: Sulfonylureas are well-documented herbicides with low mammalian toxicity and high target specificity. The target compound’s lack of a urea linker and triazine ring suggests divergent bioactivity, possibly in non-herbicidal roles (e.g., fungicides or enzyme modulators).
Research Implications and Gaps
While sulfonylurea herbicides dominate ALS-targeted agrochemistry, the structural novelty of (6,6-dimethyl-1,4-dioxan-2-yl)methylmethyl-lambda⁶-sulfanone invites further exploration. Comparative crystallographic studies (using SHELX ) could elucidate its binding modes, while synthetic modifications might enhance bioactivity.
Biological Activity
The compound (6,6-dimethyl-1,4-dioxan-2-yl)methylmethyl-lambda6-sulfanone , also known by its CAS number 2375267-54-0, is a synthetic organic molecule that has garnered interest for its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and structural information.
Molecular Structure
- Molecular Formula : C8H17NO3S
- SMILES Notation : CC1(COCC(O1)CS(=N)(=O)C)C
- InChI Key : QFQPBXUSALZEBJ-UHFFFAOYSA-N
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 208.10019 | 144.9 |
| [M+Na]+ | 230.08213 | 153.8 |
| [M+NH4]+ | 225.12673 | 153.5 |
| [M+K]+ | 246.05607 | 146.7 |
| [M-H]- | 206.08563 | 148.0 |
Antimicrobial Properties
Recent studies have indicated that compounds containing dioxane rings often exhibit antimicrobial properties. Dioxane derivatives have been linked to cytotoxicity against various bacterial strains, suggesting that (6,6-dimethyl-1,4-dioxan-2-yl)methylmethyl-lambda6-sulfanone may possess similar properties. For instance, the presence of the sulfanone group is known to enhance antimicrobial activity through mechanisms involving cell membrane disruption and inhibition of key metabolic pathways in bacteria .
Cytotoxicity Studies
While specific cytotoxicity data for (6,6-dimethyl-1,4-dioxan-2-yl)methylmethyl-lambda6-sulfanone is limited, related compounds in the dioxane family have demonstrated significant cytotoxic effects on cancer cell lines. For example, compounds with similar structural motifs have been shown to induce apoptosis in human cancer cells by activating caspase pathways . This suggests a potential for further investigation into the anticancer properties of this sulfanone derivative.
Case Studies and Research Findings
- Study on Dioxane Derivatives :
- Antibacterial Activity :
-
Potential Applications :
- Given its structural characteristics, (6,6-dimethyl-1,4-dioxan-2-yl)methylmethyl-lambda6-sulfanone could be explored for applications in drug formulation and development, particularly as a scaffold for designing new antimicrobial agents or anticancer drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
